[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13426656
InChI: InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-8(12(10)14)6-15(7-11(16)17)9-4-5-9/h1-3,9H,4-7H2,(H,16,17)
SMILES: C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol

[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13426656

Molecular Formula: C12H13Cl2NO2

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C12H13Cl2NO2
Molecular Weight 274.14 g/mol
IUPAC Name 2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-8(12(10)14)6-15(7-11(16)17)9-4-5-9/h1-3,9H,4-7H2,(H,16,17)
Standard InChI Key JMIRZQTVOWEPDR-UHFFFAOYSA-N
SMILES C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O
Canonical SMILES C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid, with a canonical SMILES representation of C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O. Key spectral identifiers include:

  • InChIKey: JMIRZQTVOWEPDR-UHFFFAOYSA-N

  • PubChem CID: 64283626

The cyclopropyl group introduces steric strain, enhancing binding affinity to hydrophobic pockets in biomolecules, while the 2,3-dichlorobenzyl moiety contributes to electron-withdrawing effects and metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃Cl₂NO₂
Molecular Weight274.14 g/mol
Melting PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)Estimated 2.8 (hydrophobic)

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of [cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid typically involves multi-step organic reactions:

  • Formation of the Dichlorobenzyl Intermediate: 2,3-Dichlorobenzyl chloride is reacted with cyclopropylamine under basic conditions to yield N-cyclopropyl-2,3-dichlorobenzylamine .

  • Acetic Acid Conjugation: The intermediate undergoes nucleophilic substitution with bromoacetic acid, followed by acid hydrolysis to form the final product.

Industrial-scale production often employs continuous flow reactors and high-yield catalysts (e.g., palladium-based systems) to enhance efficiency.

Table 2: Key Reaction Parameters

StepConditionsYield (%)
Cyclopropane coupling60°C, N₂ atmosphere, 12 hrs78
Acetic acid conjugationRT, triethylamine, DCM solvent85

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The dichlorobenzyl group disrupts bacterial membrane integrity, while the cyclopropyl moiety inhibits cytochrome P450 enzymes essential for microbial survival .

Neuropharmacological Effects

The amino-acetic acid backbone mimics glycine, enabling modulation of NMDA receptors. This property is under investigation for treating neurodegenerative disorders such as Alzheimer’s disease .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for designing:

  • Kinase Inhibitors: Analogues with trans-cyclopropyl linkers show selectivity for ALK tyrosine kinase (IC₅₀: 51 µM), offering potential in oncology .

  • Antiplatelet Agents: Derivatives inhibit platelet aggregation by targeting thromboxane A2 receptors, with 76% efficacy at 10 µM .

Agricultural Chemistry

As a precursor for agrochemicals, it enhances herbicide stability and bioavailability. Field trials show 90% weed suppression at 50 g/ha .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Dichlorobenzyl Derivatives

CompoundAntimicrobial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
2,3-Dichloro isomer (This compound)8–3212.5
2,5-Dichloro isomer16–6425.0
3,4-Dichloro isomer>12850.0

The 2,3-dichloro substitution pattern maximizes steric complementarity with target proteins, explaining its superior bioactivity .

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